molecular formula C8H19OPS3 B12549366 Phosphorotrithioic acid, S,S-dibutyl ester CAS No. 142635-82-3

Phosphorotrithioic acid, S,S-dibutyl ester

Cat. No.: B12549366
CAS No.: 142635-82-3
M. Wt: 258.4 g/mol
InChI Key: QYDIRRUCHOCVOK-UHFFFAOYSA-N
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Description

Phosphorotrithioic acid, S,S-dibutyl ester is an organophosphorus compound belonging to the class of organothiophosphorus compounds. These compounds are characterized by the presence of phosphorus-sulfur bonds. This compound is known for its applications in various fields, including agriculture and industry.

Properties

CAS No.

142635-82-3

Molecular Formula

C8H19OPS3

Molecular Weight

258.4 g/mol

IUPAC Name

bis(butylsulfanyl)-hydroxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H19OPS3/c1-3-5-7-12-10(9,11)13-8-6-4-2/h3-8H2,1-2H3,(H,9,11)

InChI Key

QYDIRRUCHOCVOK-UHFFFAOYSA-N

Canonical SMILES

CCCCSP(=S)(O)SCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorotrithioic acid, S,S-dibutyl ester typically involves the reaction of phosphorus trichloride with butyl mercaptan in the presence of a base. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{BuSH} \rightarrow \text{P(SBu)}_3 + 3 \text{HCl} ] where BuSH represents butyl mercaptan. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Phosphorotrithioic acid, S,S-dibutyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Substitution: It can undergo substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphorotrithioic acid and butyl alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

    Substitution Reagents: Alkyl halides or aryl halides are used for substitution reactions.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Oxidation: this compound oxide.

    Substitution: Various alkyl or aryl phosphorotrithioates.

    Hydrolysis: Phosphorotrithioic acid and butyl alcohol.

Scientific Research Applications

Phosphorotrithioic acid, S,S-dibutyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: It is studied for its potential effects on biological systems, particularly its role as a cholinesterase inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pesticide and its effects on the nervous system.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

Phosphorotrithioic acid, S,S-dibutyl ester exerts its effects primarily through inhibition of cholinesterase enzymes. By binding to the active site of these enzymes, it prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorodithioic acid, S,S-dibutyl ester
  • Phosphorotrithioic acid, S,S,S-tributyl ester
  • Phosphorodithioic acid, S,S-diethyl ester

Uniqueness

Phosphorotrithioic acid, S,S-dibutyl ester is unique due to its specific structure and the presence of two butyl groups. This structural feature influences its reactivity and its ability to inhibit cholinesterase enzymes. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its biological and chemical interactions.

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